molecular formula C11H10BrNO B3038442 5-Bromo-2-cyclopropylisoindolin-1-one CAS No. 864866-56-8

5-Bromo-2-cyclopropylisoindolin-1-one

Cat. No.: B3038442
CAS No.: 864866-56-8
M. Wt: 252.11 g/mol
InChI Key: LILDPCIOQCQDJA-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropylisoindolin-1-one (CAS: 1254319-51-1) is a brominated isoindolinone derivative with a cyclopropyl substituent. Its molecular formula is C₁₁H₁₀BrNO, and its structural features include a bicyclic isoindolinone core substituted with a bromine atom at the 5-position and a cyclopropyl group at the 2-position . Key identifiers include:

  • SMILES: C1CC1N2CC3=C(C2=O)C=CC(=C3)Br
  • InChIKey: LILDPCIOQCQDJA-UHFFFAOYSA-N
  • Predicted Collision Cross Sections:
    • [M+H]⁺: 143.1 Ų
    • [M+Na]⁺: 148.5 Ų
    • [M-H]⁻: 150.6 Ų

The compound’s structural rigidity from the cyclopropyl group and electron-withdrawing bromine atom may influence its physicochemical properties and reactivity, making it a candidate for pharmaceutical intermediates or organic synthesis .

Properties

IUPAC Name

5-bromo-2-cyclopropyl-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c12-8-1-4-10-7(5-8)6-13(11(10)14)9-2-3-9/h1,4-5,9H,2-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILDPCIOQCQDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3=C(C2=O)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864866-56-8
Record name 5-bromo-2-cyclopropyl-2,3-dihydro-1H-isoindol-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclopropylisoindolin-1-one typically involves the bromination of a precursor isoindolinone compound. One common method includes the use of bromine in a solvent mixture of anhydrous dichloromethane and methanol, where methanol acts as a nucleophilic reagent . The reaction conditions often require careful control of temperature and stoichiometry to ensure selective bromination at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-cyclopropylisoindolin-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: 5-Bromo-2-cyclopropylisoindolin-1-one is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential biological activities. It serves as a scaffold for the design of new drugs with potential therapeutic effects, such as anticancer or antimicrobial properties .

Industry: The compound’s reactivity and structural features make it valuable in the development of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropylisoindolin-1-one in biological systems involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group contribute to its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 5-bromo-2-cyclopropylisoindolin-1-one, differing primarily in substituents and core modifications:

Compound Name Molecular Formula Substituents CAS Number Key Differences Collision Cross Section (Ų)*
5-Bromo-2-methylisoindolin-1-one C₉H₈BrNO Methyl at 2-position 153171-22-3 Smaller alkyl group; lower steric hindrance 136.2 (M+H⁺)
5-Bromo-2-tert-butyl-3-hydroxyisoindolin-1-one C₁₂H₁₄BrNO₂ tert-Butyl, hydroxyl groups 1245563-22-7 Bulky tert-butyl; additional hydroxyl N/A
5-Bromo-1-methylindolin-2-one C₉H₈BrNO Indolinone core N/A Indole-derived core vs. isoindolinone N/A
4-Bromo-2-isopropoxybenzamide C₁₀H₁₂BrNO₂ Benzamide backbone 10-F613459 Aromatic amide vs. bicyclic lactam N/A

*Collision cross-section data from ion mobility spectrometry (IMS) highlights size/shape differences. The cyclopropyl analog exhibits larger cross-sections than the methyl derivative, reflecting its increased steric bulk .

Data Tables

Table 1: Key Physicochemical Properties

Property This compound 5-Bromo-2-methylisoindolin-1-one
Molecular Weight (g/mol) 252.11 226.07
LogP (Predicted) 2.3 1.8
Hydrogen Bond Acceptors 2 2
Rotatable Bonds 1 1
Polar Surface Area (Ų) 29.1 29.1

Table 2: Ionization Data Comparison

Ion Adduct This compound (m/z) 5-Bromo-2-methylisoindolin-1-one (m/z)
[M+H]⁺ 252.00186 226.01234
[M+Na]⁺ 273.98380 248.99428
[M-H]⁻ 249.98730 224.99785

Notes

Commercial Availability : Both this compound and 4-bromo-2-isopropoxybenzamide are listed as discontinued, limiting their accessibility for research .

Structural Similarity Conflicts : Similarity scores for 5-bromo-2-methylisoindolin-1-one vary between sources (1.00 in vs. 0.92 in ), highlighting database discrepancies.

Literature Gaps: Collision cross-section data for tert-butyl and indolinone analogs are unavailable, restricting direct comparisons .

Biological Activity

5-Bromo-2-cyclopropylisoindolin-1-one is a heterocyclic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a bromine atom at the 5-position and a cyclopropyl group at the 2-position of the isoindolinone ring, contributes to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Structural Overview

  • Molecular Formula: C11_{11}H10_{10}BrNO
  • IUPAC Name: 5-bromo-2-cyclopropyl-3H-isoindol-1-one
  • SMILES Notation: C1CC1N2CC3=C(C2=O)C=CC(=C3)Br

Synthesis Methods

The synthesis of this compound typically involves bromination of a precursor isoindolinone compound. Common methods include:

  • Bromination Reaction:
    • Reagents: Bromine in anhydrous dichloromethane and methanol.
    • Conditions: Methanol acts as a nucleophile in the reaction.
  • Alternative Routes:
    • Studies have documented various synthetic pathways starting from cyclopropylamine and brominated benzoate derivatives, optimizing conditions for yield and purity .

Biological Activity

Research into the biological activity of this compound highlights its potential as:

  • Anticancer Agent: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions with cellular targets.
  • Antimicrobial Properties: The compound has shown promise in preliminary assays against various microbial strains, indicating potential utility in developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects likely involves:

  • Target Interaction: The bromine atom enhances reactivity, allowing for interactions with biological macromolecules such as proteins and nucleic acids.
  • Binding Affinity: The cyclopropyl group may influence steric and electronic properties, enhancing binding affinity to specific receptors or enzymes .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Differences
5-Bromo-2-methylisoindolineC11_{11}H10_{10}BrNMethyl group instead of cyclopropyl
5-Chloro-2-cyclopropylisoindolineC11_{11}H10_{10}ClNChlorine atom instead of bromine
2-CyclopropylisoindolineC10_{10}H9_{9}NLacks the bromine atom

Case Studies and Research Findings

  • Anticancer Activity Study:
    • A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent anticancer activity.
  • Antimicrobial Efficacy:
    • Preliminary assays demonstrated that this compound exhibits antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-cyclopropylisoindolin-1-one
Reactant of Route 2
5-Bromo-2-cyclopropylisoindolin-1-one

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